3,3',4,4',5-Pentabromodiphenyl ether, also known as BDE-126, is a specific type of polybrominated diphenyl ether (PBDE) []. PBDEs were once widely used flame retardants, but due to environmental and health concerns, their production has been phased out under the Stockholm Convention []. However, BDE-126 remains a compound of interest in scientific research for several reasons:
BDE-126 is a persistent organic pollutant (POP) []. POPs are chemicals that resist degradation, accumulate in the environment and fat tissue of organisms, and can be transported long distances []. Due to its past use, BDE-126 can be found in various environmental samples, including air, water, sediment, and biota. Researchers use BDE-126 as a marker to track the fate and transport of PBDEs in the environment.
There is ongoing research into the potential health effects of BDE-126 exposure. Studies investigate how BDE-126 may impact various systems in the body, including the endocrine system, nervous system, and development.
Because BDE-126 is a complex molecule and can exist in environmental samples in low concentrations, scientists are continually developing and improving analytical methods for its detection and quantification. This improves the accuracy of environmental monitoring and toxicological studies.
3,3',4,4',5-Pentabromodiphenyl ether, also known as BDE-126, is a member of the polybrominated diphenyl ethers (PBDEs) family. This compound is characterized by its five bromine atoms attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. The chemical formula for 3,3',4,4',5-pentabromodiphenyl ether is C₁₂H₅Br₅O, and it has a molecular weight of approximately 485.7 g/mol. This compound has been primarily utilized as a flame retardant due to its ability to inhibit combustion processes in various materials, particularly in flexible polyurethane foams and electronic devices .
Research indicates that 3,3',4,4',5-pentabromodiphenyl ether exhibits various biological activities that raise concerns regarding its toxicity. Studies have shown that exposure can lead to:
The synthesis of 3,3',4,4',5-pentabromodiphenyl ether typically involves bromination of diphenyl ether under controlled conditions. Key methods include:
3,3',4,4',5-Pentabromodiphenyl ether has been predominantly used as a flame retardant in various applications:
Interaction studies have focused on how 3,3',4,4',5-pentabromodiphenyl ether interacts with biological systems and environmental matrices:
Several compounds share structural similarities with 3,3',4,4',5-pentabromodiphenyl ether. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2,2',4,4'-Tetrabromodiphenyl Ether | C₁₂H₈Br₄O | Fewer bromine atoms; less persistent |
2,2',4,4',5-Pentabromodiphenyl Ether | C₁₂H₈Br₅O | Similar structure; more toxic due to additional Br |
2-Bromo-2'-hydroxy-5-methylphenyl Ether | C₁₂H₉BrO₂ | Hydroxyl group alters biological activity |
Decabromodiphenyl Ether | C₁₂Br₁₀O | Highly brominated; broader environmental impact |
Each compound exhibits unique properties that influence its environmental persistence and biological activity. The increased number of bromine atoms in 3,3',4,4',5-pentabromodiphenyl ether contributes to its effectiveness as a flame retardant but also raises significant health and environmental concerns compared to its less-brominated counterparts .
3,3',4,4',5-Pentabromodiphenyl ether (commonly designated as polybrominated diphenyl ether 126 or pentabromodiphenyl ether 126) possesses the molecular formula C₁₂H₅Br₅O and a molecular weight of 564.7 grams per mole [1]. The compound is systematically named as 1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene according to International Union of Pure and Applied Chemistry nomenclature [1].
The molecular structure consists of two brominated benzene rings connected through an ether linkage (-O-). The first ring contains three bromine substituents at positions 1, 2, and 3, while the second ring has two bromine atoms at positions 3 and 4. This specific substitution pattern distinguishes 3,3',4,4',5-pentabromodiphenyl ether from other pentabromodiphenyl ether congeners [1] [2].
The compound adopts a non-planar configuration due to steric hindrance caused by the bromine substituents. The dihedral angle between the two aromatic rings prevents the molecule from assuming a completely planar conformation, which is characteristic of polybrominated diphenyl ethers with ortho-bromine substitutions [3]. The rotatable bond count is 2, indicating some conformational flexibility around the ether linkage [1].
Property | Value |
---|---|
Molecular Formula | C₁₂H₅Br₅O |
Molecular Weight (g/mol) | 564.7 [1] |
CAS Registry Number | 366791-32-4 [1] |
IUPAC Name | 1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene [1] |
Density (g/cm³) | 2.343±0.06 [4] [5] |
Flash Point (°C) | -12 [4] [5] |
Topological Polar Surface Area (Ų) | 9.2 [1] |
Hydrogen Bond Donors | 0 [1] |
Hydrogen Bond Acceptors | 1 [1] |
The melting point of 3,3',4,4',5-pentabromodiphenyl ether has not been definitively established in the literature. However, the boiling point has been calculated to be 471.6°C at 760 millimeters of mercury [4] [6]. This high boiling point is consistent with the substantial molecular weight and the strong intermolecular forces associated with the multiple bromine substituents.
3,3',4,4',5-pentabromodiphenyl ether exhibits extremely low water solubility, with a calculated value of 4.3×10⁻⁵ grams per liter at 25°C [5]. This hydrophobic behavior is attributed to the highly brominated aromatic structure and the absence of polar functional groups capable of hydrogen bonding with water molecules.
The compound demonstrates moderate solubility in organic solvents. It is slightly soluble in chloroform, ethyl acetate, and methanol when heated [7]. The poor aqueous solubility and preference for organic phases are consistent with the compound's highly lipophilic nature [8] [9].
The octanol-water partition coefficient (log Kow) for 3,3',4,4',5-pentabromodiphenyl ether is 7.29 [4], indicating extremely high lipophilicity. The computed XLogP3-AA value of 6.9 [1] corroborates this high lipophilic character. These values suggest strong partitioning into lipid phases and organic matter, which explains the compound's tendency to bioaccumulate in fatty tissues and its persistence in environmental matrices [8] [9].
Congener | Number of Bromines | Molecular Weight (g/mol) | Common in Commercial Mixtures |
---|---|---|---|
Bromodiphenyl ether-47 (2,2',4,4'-tetrabromodiphenyl ether) | 4 | 485.8 | Yes (pentabromodiphenyl ether, 25-37%) [10] |
Bromodiphenyl ether-99 (2,2',4,4',5-pentabromodiphenyl ether) | 5 | 564.7 | Yes (pentabromodiphenyl ether, 35-50%) [10] |
Bromodiphenyl ether-100 (2,2',4,4',6-pentabromodiphenyl ether) | 5 | 564.7 | Yes (pentabromodiphenyl ether, 6-10%) [10] |
Bromodiphenyl ether-126 (3,3',4,4',5-pentabromodiphenyl ether) | 5 | 564.7 | No [2] |
Bromodiphenyl ether-153 (2,2',4,4',5,5'-hexabromodiphenyl ether) | 6 | 643.6 | Yes (pentabromodiphenyl ether, 3-5%) [10] |
Bromodiphenyl ether-154 (2,2',4,4',5,6'-hexabromodiphenyl ether) | 6 | 643.6 | Yes (pentabromodiphenyl ether, 2-4%) [10] |
The unique substitution pattern of 3,3',4,4',5-pentabromodiphenyl ether distinguishes it from the more commonly encountered pentabromodiphenyl ether congeners found in commercial formulations. Unlike bromodiphenyl ether-99, which has bromine atoms in the 2,2',4,4',5 positions, the 3,3',4,4',5 substitution pattern results in different physicochemical properties and biological activities [2].
The structural similarity among pentabromodiphenyl ether congeners (bromodiphenyl ether-99, bromodiphenyl ether-100, and bromodiphenyl ether-126) results in identical molecular weights but different spatial arrangements of bromine atoms. This variation in substitution patterns affects their environmental fate, bioaccumulation potential, and toxicological profiles [11] [12].
Ion/Fragment | m/z Range | Relative Intensity | Notes |
---|---|---|---|
Molecular Ion [M]⁺ | 564 | Low | Parent ion with complete bromine isotope pattern [13] |
Molecular Ion Cluster [M12] | 564-574 | Moderate | Includes ⁷⁹Br and ⁸¹Br isotopomers [13] |
[M-Br2]⁺ | 404 | High | Major fragmentation pathway via Br2 loss [14] [13] |
[M-Br2]²⁺ (doubly charged) | 202 | Moderate | Common in higher brominated polybrominated diphenyl ethers [15] [14] |
[M-COBr]⁺ | 485 | Low-moderate | Loss of carbonyl bromide group [14] |
Base Peak Region | 79, 81 (Br⁺) | High | Bromine atoms fragmentation [14] |
Characteristic Bromine Pattern | Isotope clusters | Variable | Characteristic patterns for brominated fragments [13] |
The mass spectral fragmentation of 3,3',4,4',5-pentabromodiphenyl ether follows typical patterns observed for polybrominated diphenyl ether congeners. The molecular ion exhibits low intensity due to the ease of bromine loss under electron ionization conditions. The base peak region typically contains bromine cation fragments at mass-to-charge ratios 79 and 81, corresponding to the two stable isotopes of bromine [14] [13].
The most prominent fragmentation pathway involves the loss of molecular bromine (Br2) from the molecular ion, resulting in an [M-Br2]⁺ fragment at mass-to-charge ratio 404. This fragmentation is facilitated by the formation of a relatively stable oxonium ion structure [13]. Additionally, doubly charged ions become more prominent in higher brominated polybrominated diphenyl ether congeners, with the [M-Br2]²⁺ fragment appearing at mass-to-charge ratio 202 [15] [14].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,3',4,4',5-pentabromodiphenyl ether. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the bromine substituents and the ether linkage.
The compound contains five aromatic protons: two on the tribrominated ring and three on the dibrominated ring. The chemical shifts of these protons appear in the aromatic region (6.5-8.0 parts per million), with exact values dependent on the specific substitution pattern and neighboring bromine atoms [16] [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with signals for the aromatic carbons appearing in the 110-155 parts per million region. The carbon atoms bonded to bromine typically exhibit characteristic downfield shifts due to the deshielding effect of the halogen substituents [16] [17].